

Application Notes and Protocols: NMR Spectroscopy of 2,3-Dimethoxybenzoic Acid

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Compound of Interest

Compound Name: 2,3-Dimethoxybenzoic acid

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Introduction

2,3-Dimethoxybenzoic acid is a substituted aromatic carboxylic acid that serves as a valuable building block in organic synthesis and is a key intermediate in the manufacturing of various pharmaceuticals. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of this compound. These application notes provide a detailed protocol for the acquisition and analysis of ^1H and ^{13}C NMR spectra of **2,3-Dimethoxybenzoic acid**, along with tabulated spectral data for reference.

Spectroscopic Data

The following tables summarize the ^1H and ^{13}C NMR chemical shift assignments for **2,3-Dimethoxybenzoic acid**. Data has been compiled from various sources and may exhibit slight variations due to differences in experimental conditions such as solvent and spectrometer frequency.

^1H NMR Spectral Data

| Proton Assignment | Chemical Shift (δ) in ppm (CDCl ₃) | Chemical Shift (δ) in ppm (DMSO-d ₆) | Multiplicity | Coupling Constant (J) in Hz |
|--------------------|---|---|--------------|-----------------------------|
| H-4 | ~7.15 | ~7.20 | t | ~8.0 |
| H-5 | ~7.55 | ~7.50 | dd | ~8.0, 1.5 |
| H-6 | ~7.10 | ~7.15 | dd | ~8.0, 1.5 |
| 2-OCH ₃ | ~3.90 | ~3.85 | s | - |
| 3-OCH ₃ | ~3.90 | ~3.85 | s | - |
| COOH | ~10.5-13.0 | ~12.9 | br s | - |

¹³C NMR Spectral Data

| Carbon Assignment | Chemical Shift (δ) in ppm (CDCl ₃) | Chemical Shift (δ) in ppm (DMSO-d ₆) |
|---------------------------|---|---|
| C-1 (C-COOH) | ~125.0 | ~124.5 |
| C-2 (C-OCH ₃) | ~152.5 | ~152.0 |
| C-3 (C-OCH ₃) | ~147.5 | ~147.0 |
| C-4 | ~118.0 | ~117.5 |
| C-5 | ~124.0 | ~123.5 |
| C-6 | ~115.5 | ~115.0 |
| COOH | ~169.0 | ~168.5 |
| 2-OCH ₃ | ~61.5 | ~61.0 |
| 3-OCH ₃ | ~56.0 | ~55.5 |

Experimental Protocols

A generalized yet detailed methodology for acquiring high-quality NMR spectra of **2,3-Dimethoxybenzoic acid** is provided below.

Sample Preparation

- **Weighing the Sample:** Accurately weigh 10-20 mg of **2,3-Dimethoxybenzoic acid** for ^1H NMR and 50-100 mg for ^{13}C NMR into a clean, dry vial.
- **Solvent Selection:** Choose an appropriate deuterated solvent. Chloroform-d (CDCl_3) and Dimethyl sulfoxide- d_6 (DMSO-d_6) are commonly used. Ensure the solvent is of high purity to avoid extraneous signals.
- **Dissolution:** Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.^[1]
- **Mixing:** Gently swirl or vortex the vial to ensure the complete dissolution of the solid. If necessary, gentle warming can be applied, but ensure the sample does not decompose.
- **Filtration and Transfer:** To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.^[2]
- **Capping and Labeling:** Securely cap the NMR tube and label it clearly with the sample identification.

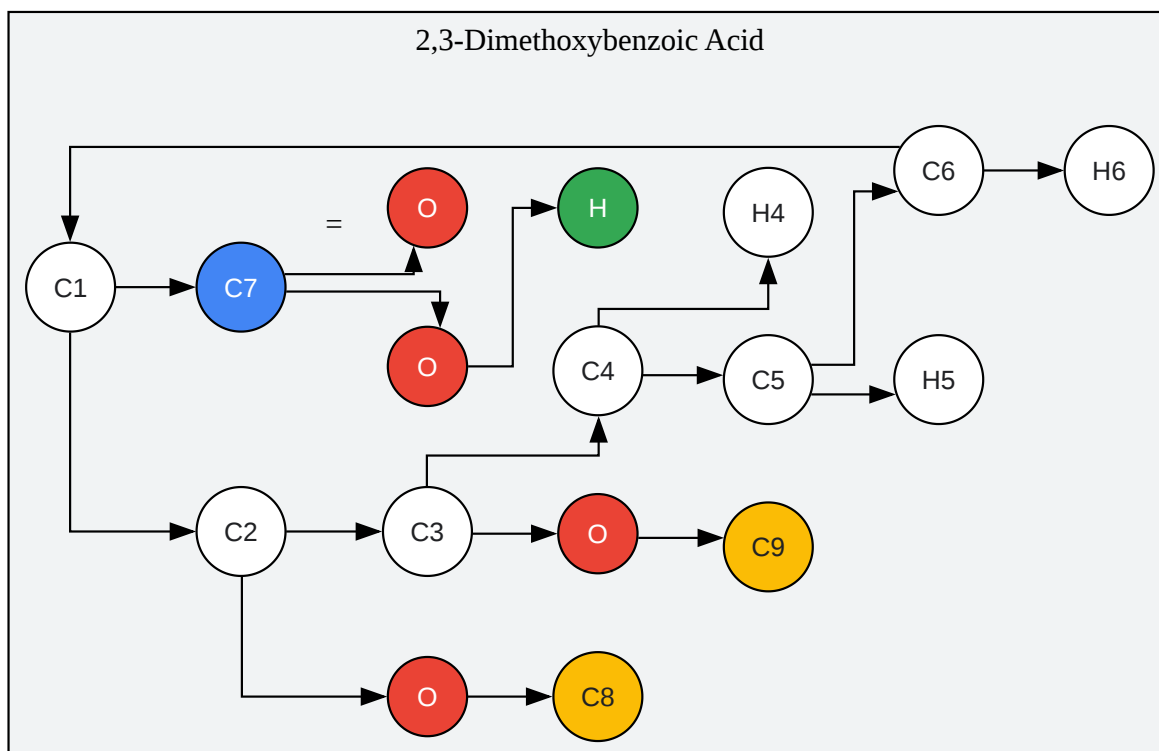
NMR Data Acquisition

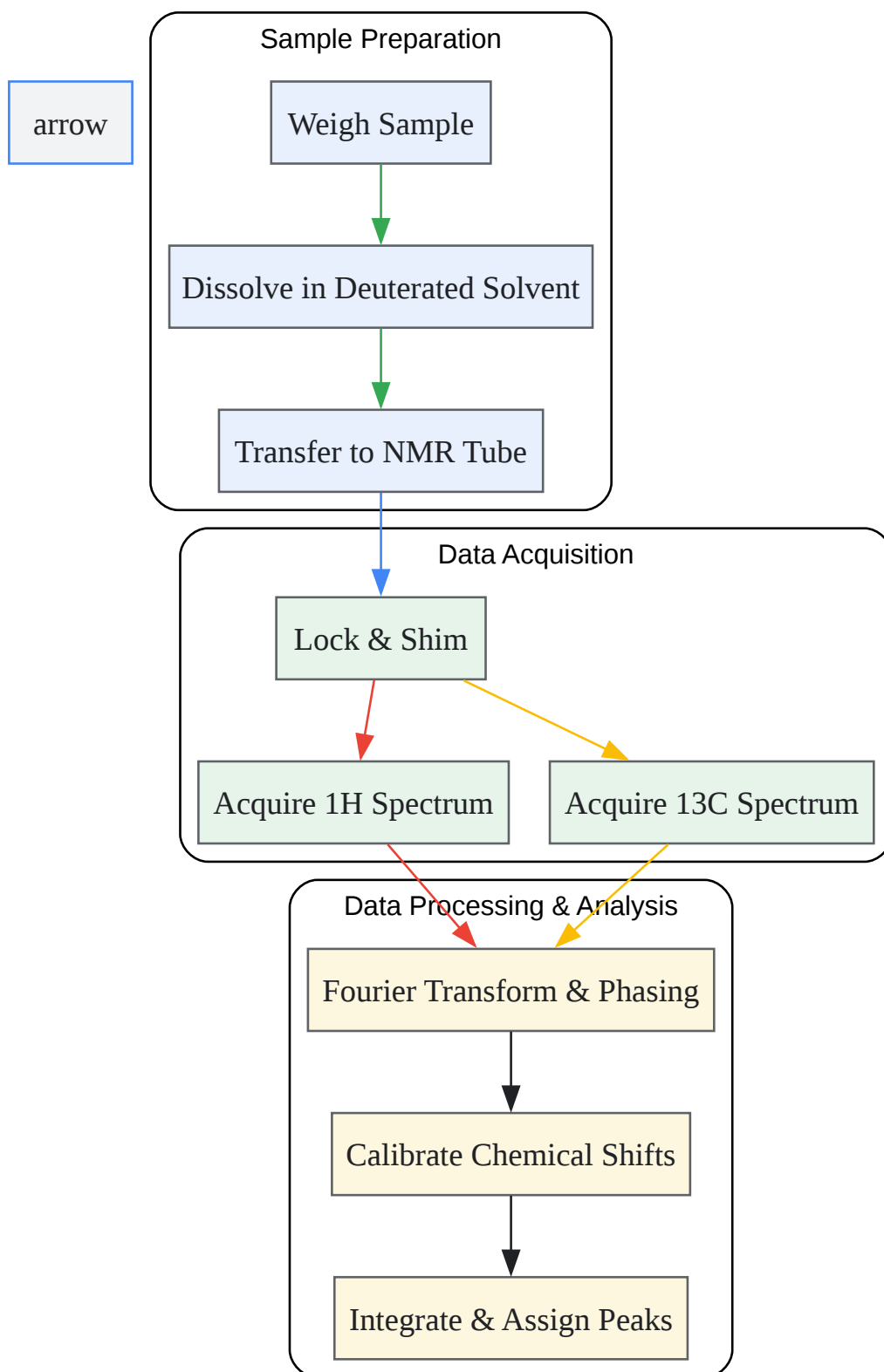
- **Instrument Setup:** The following parameters are for a standard 400 MHz NMR spectrometer and may need to be adjusted based on the specific instrument used.
- **Insertion and Locking:** Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal from the solvent.
- **Shimming:** Perform manual or automated shimming of the magnetic field to optimize its homogeneity and achieve sharp, symmetrical peaks.
- **^1H NMR Acquisition Parameters:**
 - **Pulse Program:** A standard single-pulse experiment (e.g., 'zg30').
 - **Number of Scans (NS):** 16 to 64 scans are typically sufficient.

- Receiver Gain (RG): Adjust automatically or manually to avoid signal clipping.
- Acquisition Time (AQ): Approximately 2-4 seconds.
- Relaxation Delay (D1): 1-2 seconds.
- ¹³C NMR Acquisition Parameters:
 - Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').
 - Number of Scans (NS): A higher number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.
 - Receiver Gain (RG): Adjust as needed.
 - Acquisition Time (AQ): Approximately 1-2 seconds.
 - Relaxation Delay (D1): 2 seconds.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase the spectrum to obtain a flat baseline.
 - Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm; DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm) or an internal standard like Tetramethylsilane (TMS).
 - Integrate the peaks in the ¹H NMR spectrum.
 - Perform peak picking for both ¹H and ¹³C spectra.

Visualizations

The following diagrams illustrate the molecular structure with atom numbering for NMR assignments and a typical workflow for NMR analysis.





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References

- 1. rsc.org [rsc.org]
- 2. 2,3-Dimethoxybenzoic acid(1521-38-6) ¹H NMR [m.chemicalbook.com]
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